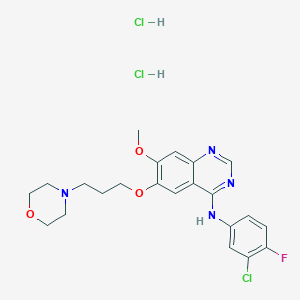
5-メトキシ-7-アザインドール
概要
説明
5-methoxy-1H-pyrrolo[2,3-b]pyridine (5-MOP) is an aromatic heterocyclic compound belonging to the pyridine family that has been found to possess a wide range of biological activities. It has been used in various scientific research applications, such as cancer therapy, drug design, and drug delivery systems. In addition, 5-MOP has been found to have potential applications in the field of biochemistry and physiology.
科学的研究の応用
キナーゼ阻害剤
5-メトキシ-7-アザインドールを含むアザインドール誘導体は、キナーゼ阻害剤の設計に使用されてきました . キナーゼは、細胞シグナル伝達と調節において重要な役割を果たす酵素です。 それらの活性を阻害することは、癌などの病気の制御に役立ちます .
HIV侵入阻害剤
5-メトキシ-7-アザインドールは、HIV侵入阻害剤として作用するインドールスルホンアミドの調製のための反応物として使用されてきました . これらの阻害剤は、ウイルスが宿主細胞に侵入するのを防ぎ、それによって疾患の進行を阻止します .
メラトニン作動性リガンド
この化合物は、メラトニン作動性リガンドの合成にも使用されてきました . これらのリガンドは、睡眠覚醒サイクルやその他の生物学的リズムの調節に関与するメラトニン受容体に結合します .
癌研究
5-メトキシ-7-アザインドールを含むアザインドール骨格は、特に医薬品化学および創薬プログラムにおいて、生物学的プロセス調節における特権的な構造として認識されています . これには、癌治療のための新しい治療薬の研究が含まれます .
細胞分裂周期7(Cdc7)阻害剤
経口活性なCdc7の7-アザインドール阻害剤が設計されています . Cdc7は、DNA複製開始に重要な役割を果たすタンパク質キナーゼであり、その阻害は癌療法の潜在的な戦略となり得ます
作用機序
Target of Action
5-Methoxy-7-azaindole, also known as 1H-PYRROLO[2,3-B]PYRIDINE, 5-METHOXY or 5-methoxy-1H-pyrrolo[2,3-b]pyridine, is a chemical compound that has been used in various research applications . .
Mode of Action
It’s known that azaindole derivatives have been used as reactants for the preparation of indole sulfonamides as hiv entry inhibitors and for the synthesis of melatoninergic ligands .
Biochemical Pathways
Azaindoles, including 5-Methoxy-7-azaindole, are important core structures in pharmaceuticals and natural products, which have found wide applications in the field of medicinal chemistry . .
Result of Action
Some azaindole analogues have shown significant results in antiproliferative activity on the mcf-7 breast cancer cell line .
Safety and Hazards
The safety data sheet for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine indicates that it is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
将来の方向性
特性
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-4-6-2-3-9-8(6)10-5-7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUFCCUQHGSNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437878 | |
| Record name | 5-Methoxy-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183208-36-8 | |
| Record name | 5-Methoxy-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details















Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


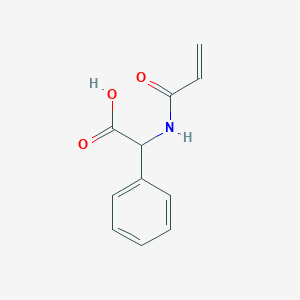
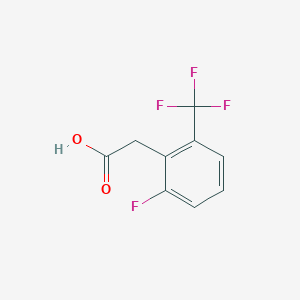
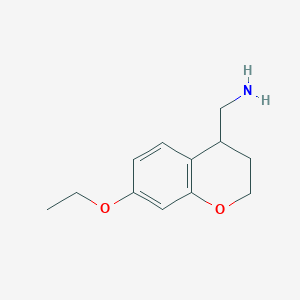

![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)
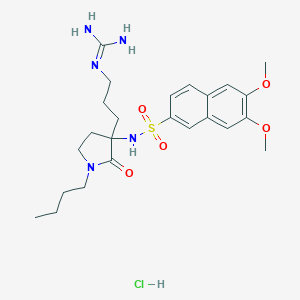



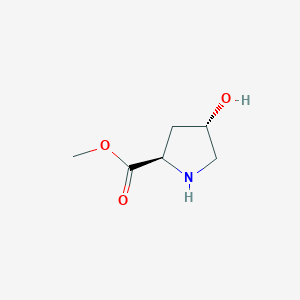
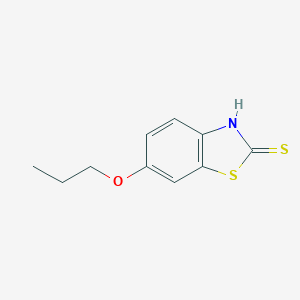
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)
